

# Physical and chemical properties of Ertugliflozin-d9.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Ertugliflozin-d9 |           |
| Cat. No.:            | B12383401        | Get Quote |

# Ertugliflozin-d9: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Ertugliflozin-d9**, a deuterated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ertugliflozin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

## **Core Physical and Chemical Properties**

**Ertugliflozin-d9** shares a nearly identical chemical structure with Ertugliflozin, with the key difference being the substitution of nine hydrogen atoms with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis. While extensive experimental data for the physical properties of **Ertugliflozin-d9** are not readily available, the properties of the parent compound, Ertugliflozin, serve as a reliable reference. It is important to note that properties such as melting point and solubility are expected to be very similar between the two compounds, with the most significant difference being the molecular weight.

Table 1: General and Computed Properties of Ertugliflozin-d9



| Property                       | Value                                                                                                                                                                     | Source            |
|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| IUPAC Name                     | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | PubChem[1]        |
| Molecular Formula              | C22H16D9ClO7                                                                                                                                                              | MedChemExpress[2] |
| Molecular Weight               | 445.94 g/mol                                                                                                                                                              | MedChemExpress[2] |
| Exact Mass                     | 445.1853715 Da                                                                                                                                                            | PubChem[1]        |
| Topological Polar Surface Area | 109 Ų                                                                                                                                                                     | PubChem[1]        |
| XLogP3                         | 1.7                                                                                                                                                                       | PubChem[1]        |

Table 2: Physical Properties of Ertugliflozin (Parent Compound)



| Property                                                                                                 | Value                                                                                                           | Source             |
|----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|--------------------|
| Appearance                                                                                               | White non-hygroscopic crystalline powder                                                                        | PMC[3]             |
| Melting Point                                                                                            | ~142 °C (for Ertugliflozin-L-<br>PGA cocrystal)                                                                 | PMC[4]             |
| Solubility                                                                                               | Soluble in acetone and ethanol; slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in water. | PMC[3]             |
| Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (~30 mg/mL).                   | Cayman Chemical[5]                                                                                              |                    |
| Sparingly soluble in aqueous buffers. Approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2). | Cayman Chemical[5]                                                                                              | _                  |
| UV/Vis Absorbance                                                                                        | λmax: 224, 278 nm                                                                                               | Cayman Chemical[5] |

### **Mechanism of Action: SGLT2 Inhibition**

Ertugliflozin, and by extension **Ertugliflozin-d9**, functions as a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion. This, in turn, lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes mellitus.



# Glomerulus Blood Filtration **Rroximal Tubule** Glucose Filtrate Ertugliflozin Reabsorption + Na+ Flow nhibition Binding Outcome Urine **Increased Urinary** Glucose Excretion

#### Mechanism of Action of Ertugliflozin

Click to download full resolution via product page

Mechanism of SGLT2 Inhibition by Ertugliflozin.

# **Experimental Protocols**

While a specific synthesis protocol for **Ertugliflozin-d9** is not publicly detailed, it would likely involve the use of deuterated starting materials in one of the established synthetic routes for



Ertugliflozin. Several synthetic pathways for the parent compound have been published, often starting from D-glucose or L-arabinose.

For analytical purposes, methods developed for Ertugliflozin can be readily adapted for its deuterated analog. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Ertugliflozin in biological matrices.

## General Protocol for Quantification by HPLC-MS/MS

This protocol provides a general framework for the analysis of Ertugliflozin and can be optimized for **Ertugliflozin-d9**.

- 1. Sample Preparation (Plasma):
- To 100  $\mu$ L of plasma, add an internal standard (e.g., a stable isotope-labeled analog of a related compound).
- Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- HPLC System: A validated high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
   (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.



- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ertugliflozin and the internal standard. For Ertugliflozin, a potential transition is m/z 437.1 -> [product ion]. For Ertugliflozin-d9, the precursor ion would be m/z 446.2. The specific product ions would need to be determined experimentally.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

#### 4. Method Validation:

• The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability.

#### Click to download full resolution via product page

```
"Sample_Collection" [label="Biological Sample\n(e.g., Plasma)"];
"IS Spiking" [label="Spike with\nInternal Standard"];
"Protein_Precipitation" [label="Protein
Precipitation\n(Acetonitrile)"]; "Centrifugation"
[label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant
Transfer"]; "Evaporation" [label="Evaporation to Dryness"];
"Reconstitution" [label="Reconstitution in\nMobile Phase"];
"HPLC Injection" [label="HPLC Injection"];
"Chromatographic Separation" [label="Chromatographic Separation\n(C18
Column)"]; "MS Detection" [label="Mass Spectrometric Detection\n(ESI+,
MRM)"]; "Data Analysis" [label="Data Analysis and\nQuantification"];
"Sample Collection" -> "IS Spiking"; "IS Spiking" ->
"Protein Precipitation"; "Protein Precipitation" -> "Centrifugation";
"Centrifugation" -> "Supernatant Transfer"; "Supernatant Transfer" ->
"Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" ->
"HPLC Injection"; "HPLC Injection" -> "Chromatographic Separation";
"Chromatographic_Separation" -> "MS_Detection"; "MS_Detection" ->
"Data Analysis"; }
```

Workflow for Ertugliflozin-d9 Analysis by HPLC-MS/MS.

## Summary



**Ertugliflozin-d9** is a valuable tool for the bioanalytical quantification of Ertugliflozin. While specific experimental data on its physical properties are limited, the data from its non-deuterated counterpart provide a strong basis for its characterization. The analytical methods established for Ertugliflozin, particularly HPLC-MS/MS, are directly applicable to **Ertugliflozin-d9**, enabling robust and sensitive quantification in complex biological matrices. The mechanism of action, centered on the potent and selective inhibition of SGLT2, is the cornerstone of its therapeutic effect in managing type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ertugliflozin-d9 | C22H25ClO7 | CID 171391566 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ertugliflozin-d9.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383401#physical-and-chemical-properties-of-ertugliflozin-d9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com